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Compound of Interest

Compound Name: 4-Bromothiophene-2-carboxamide

Cat. No.: B1338063 Get Quote

For immediate release: This whitepaper provides a detailed overview of the chemical

properties, structure, and synthesis of 4-Bromothiophene-2-carboxamide, a heterocyclic

compound of interest to researchers, scientists, and professionals in the field of drug

development. This document outlines the compound's key characteristics and provides a

representative protocol for its synthesis, highlighting its potential as a building block in the

design of novel therapeutic agents.

Chemical Properties and Structure
4-Bromothiophene-2-carboxamide is a substituted thiophene derivative. The presence of the

bromine atom and the carboxamide group on the thiophene ring offers reactive sites for further

chemical modifications, making it a valuable intermediate in medicinal chemistry. Thiophene-

based molecules are known to exhibit a wide range of biological activities, and this compound

serves as a scaffold for the synthesis of more complex molecules with potential therapeutic

applications.[1][2]

Physicochemical Data
While specific experimental data for 4-Bromothiophene-2-carboxamide is not widely

available in the public domain, the following table summarizes its key identifiers and calculated

properties. For context, the experimental melting point of its precursor, 4-Bromothiophene-2-

carboxylic acid, and its isomer, 4-Bromothiophene-3-carboxamide, are also provided.
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Property Value Source

Molecular Formula C₅H₄BrNOS [3]

Molecular Weight 206.06 g/mol [3]

CAS Number 83933-17-9 [3][4]

IUPAC Name
4-bromothiophene-2-

carboxamide

SMILES C1=C(C(=O)N)SC=C1Br

InChI Key Not available

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Precursor: 4-Bromothiophene-

2-carboxylic acid (CAS: 16694-

18-1) Melting Point

120.0 - 124.0 °C [5]

Isomer: 4-Bromothiophene-3-

carboxamide (CAS: 100245-

61-2) Melting Point

150 - 155 °C [6]

Structural Representation
The chemical structure of 4-Bromothiophene-2-carboxamide is depicted below.

Figure 1: Chemical structure of 4-Bromothiophene-2-carboxamide.

Experimental Protocols
Synthesis of 4-Bromothiophene-2-carboxamide
The synthesis of 4-Bromothiophene-2-carboxamide can be achieved from its corresponding

carboxylic acid precursor, 4-Bromothiophene-2-carboxylic acid. A common and effective

method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.usbio.net/biochemicals/431323/
https://www.usbio.net/biochemicals/431323/
https://www.usbio.net/biochemicals/431323/
https://www.bldpharm.com/products/83933-17-9.html
https://www.ottokemi.com/synthetic-reagents/4bromo2thiophene-carboxylic-acid-b-2163.aspx
https://www.sigmaaldrich.com/JP/ja/product/aldrich/732222
https://www.benchchem.com/product/b1338063?utm_src=pdf-body
https://www.benchchem.com/product/b1338063?utm_src=pdf-body
https://www.benchchem.com/product/b1338063?utm_src=pdf-body
https://www.benchchem.com/product/b1338063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


followed by amidation. A representative protocol is detailed below, adapted from procedures for

similar thiophene carboxamides.[2]

Step 1: Synthesis of 4-Bromothiophene-2-carbonyl chloride

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

Bromothiophene-2-carboxylic acid (1 equivalent).

Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, under an inert

atmosphere (e.g., nitrogen or argon).

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the

reaction.

Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for

2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and

SO₂) evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The

resulting crude 4-Bromothiophene-2-carbonyl chloride is typically a yellow to brown oil or

solid and is often used in the next step without further purification.

Step 2: Synthesis of 4-Bromothiophene-2-carboxamide

Prepare a cooled (0 °C) solution of concentrated aqueous ammonia (an excess, typically 10-

20 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran

(THF) in a flask equipped with a magnetic stirrer and a dropping funnel.

Dissolve the crude 4-Bromothiophene-2-carbonyl chloride from Step 1 in a minimal amount

of the same anhydrous solvent.

Add the solution of the acyl chloride dropwise to the stirred ammonia solution at 0 °C. A

precipitate of the amide and ammonium chloride will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Quench the reaction by adding water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄).

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

4-Bromothiophene-2-carboxamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

4-Bromothiophene-2-carboxylic acid 4-Bromothiophene-2-carbonyl chloride
SOCl₂, reflux

4-Bromothiophene-2-carboxamide
Conc. NH₄OH, 0 °C to RT

Purification (Recrystallization or Chromatography)
Work-up

Pure 4-Bromothiophene-2-carboxamide

Click to download full resolution via product page

Figure 2: Synthetic workflow for 4-Bromothiophene-2-carboxamide.

Analytical Characterization
Due to the lack of publicly available experimental spectra for 4-Bromothiophene-2-
carboxamide, this section provides predicted and expected characteristics based on the

analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region

corresponding to the two protons on the thiophene ring. The chemical shifts will be

influenced by the electron-withdrawing effects of the bromine and carboxamide groups.

Additionally, a broad singlet corresponding to the -NH₂ protons of the amide group is

anticipated, which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbon

atoms of the thiophene ring and one for the carbonyl carbon of the amide group. The

chemical shifts of the ring carbons will be affected by the positions of the bromine and

carboxamide substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups

present in the molecule. Key expected peaks include:

N-H stretching vibrations of the primary amide, typically appearing as two bands in the

region of 3400-3100 cm⁻¹.

C=O stretching vibration of the amide (Amide I band), which is a strong absorption typically

found in the range of 1680-1630 cm⁻¹.

N-H bending vibration of the amide (Amide II band), usually observed around 1640-1550

cm⁻¹.

C-Br stretching vibration, which will appear in the fingerprint region at lower wavenumbers.

C-S and C=C stretching vibrations of the thiophene ring.

Mass Spectrometry (MS):

The mass spectrum of 4-Bromothiophene-2-carboxamide is expected to show a molecular

ion peak (M⁺) corresponding to its molecular weight (206.06 g/mol ). Due to the presence of

bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks

of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns would likely involve the loss of the amide group or the bromine atom.

Applications in Drug Development
Thiophene-containing compounds are a significant class of heterocycles in medicinal

chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including

antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The 4-
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Bromothiophene-2-carboxamide scaffold presents several opportunities for the development

of new drug candidates.

The bromine atom at the 4-position serves as a versatile handle for various cross-coupling

reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the

introduction of a wide range of substituents, enabling the synthesis of diverse libraries of

compounds for biological screening. The amide functionality at the 2-position can also be

modified or can participate in hydrogen bonding interactions with biological targets.

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated

below.
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Figure 3: Drug discovery workflow utilizing 4-Bromothiophene-2-carboxamide.

Conclusion
4-Bromothiophene-2-carboxamide is a valuable heterocyclic building block with significant

potential for application in drug discovery and development. While detailed experimental data

on its physicochemical properties are limited, its structure and the reactivity of its functional

groups make it an attractive starting material for the synthesis of novel compounds. The
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synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling

further research into its chemical and biological properties. As the demand for new therapeutic

agents continues to grow, the exploration of versatile scaffolds such as 4-Bromothiophene-2-
carboxamide will be crucial in the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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